

(4,5-Dichloro-1,2-phenylene)dimethanol

molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4,5-Dichloro-1,2-phenylene)dimethanol

Cat. No.: B1315513

[Get Quote](#)

Technical Guide: (4,5-Dichloro-1,2-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the molecular structure, formula, and known properties of **(4,5-Dichloro-1,2-phenylene)dimethanol**. The information is compiled from publicly available chemical databases. It is important to note that detailed experimental protocols for the synthesis of this specific compound and its applications in biological or drug discovery contexts are not extensively documented in readily accessible scientific literature. This document serves as a foundational data sheet for researchers interested in this molecule.

Chemical Identity and Molecular Structure

(4,5-Dichloro-1,2-phenylene)dimethanol is a chlorinated aromatic diol. Its structure consists of a benzene ring substituted with two chlorine atoms at the 4 and 5 positions and two hydroxymethyl (-CH₂OH) groups at the 1 and 2 positions.

Molecular Formula: C₈H₈Cl₂O₂[\[1\]](#)[\[2\]](#)

IUPAC Name: [4,5-dichloro-2-(hydroxymethyl)phenyl]methanol[\[1\]](#)[\[2\]](#)

CAS Number: 24006-92-6[\[1\]](#)

Synonyms: 4,5-Dichloro-1,2-benzenedimethanol[\[1\]](#)

The molecular structure of **(4,5-Dichloro-1,2-phenylene)dimethanol** is visualized in the diagram below.

Figure 1: 2D Molecular Structure of **(4,5-Dichloro-1,2-phenylene)dimethanol**

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of **(4,5-Dichloro-1,2-phenylene)dimethanol**.

Property	Value	Source
Molecular Weight	207.05 g/mol	[1]
Exact Mass	205.9901349 Da	[1]
Melting Point	137-139 °C	[3]
XLogP3-AA (Computed)	1.4	[1]
Hydrogen Bond Donor Count (Computed)	2	[1]
Hydrogen Bond Acceptor Count (Computed)	2	[1]
Rotatable Bond Count (Computed)	2	[1]

Experimental Data and Protocols

A comprehensive search of scientific databases and literature did not yield detailed, peer-reviewed experimental protocols for the synthesis of **(4,5-Dichloro-1,2-phenylene)dimethanol**. While general methods for the synthesis of substituted benzene dimethanols exist, a specific and validated procedure for this particular molecule is not readily available.

Furthermore, there is no significant information in the public domain regarding the use of this compound in signaling pathway research, drug development, or other biological applications. Therefore, diagrams for signaling pathways or experimental workflows involving this molecule cannot be provided.

Logical Relationships

Due to the absence of documented experimental workflows or biological pathways involving **(4,5-Dichloro-1,2-phenylene)dimethanol**, a logical relationship diagram is presented below to outline a general workflow for the characterization of a novel chemical entity, which would be applicable should this compound be synthesized for research purposes.

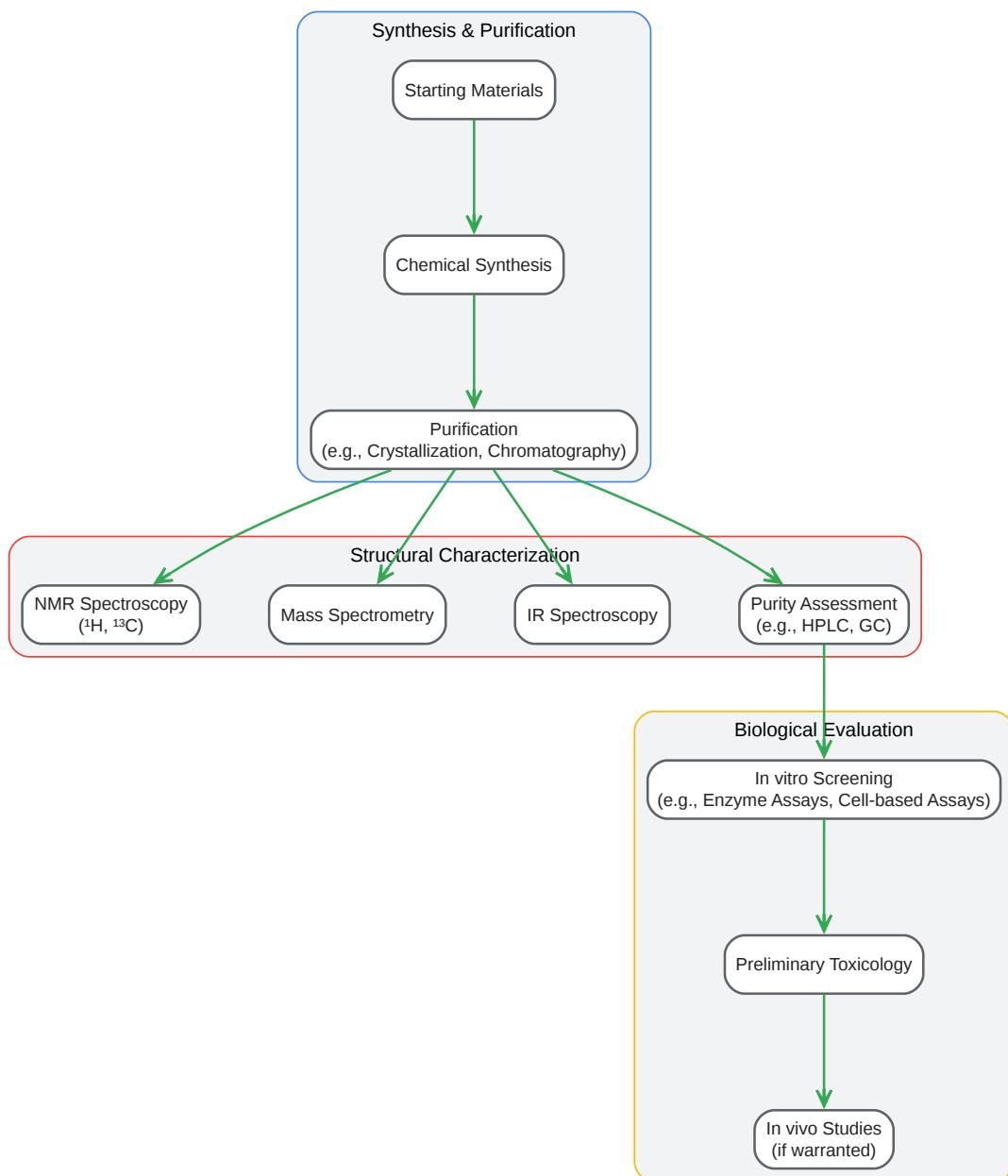

[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis and evaluation of a chemical compound.

Conclusion

(4,5-Dichloro-1,2-phenylene)dimethanol is a defined chemical entity with known basic physicochemical properties. However, its role and application in scientific research, particularly in drug development, remain largely unexplored in publicly accessible literature. This guide provides the foundational data available for this compound, highlighting the need for further research to elucidate its synthetic pathways and potential biological activity. Researchers interested in this molecule would likely need to develop and validate their own synthetic and analytical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4,5-Dichloro-1,2-phenylene)dimethanol | C₈H₈Cl₂O₂ | CID 13096434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [(4,5-Dichloro-1,2-phenylene)dimethanol molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315513#4-5-dichloro-1-2-phenylene-dimethanol-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com